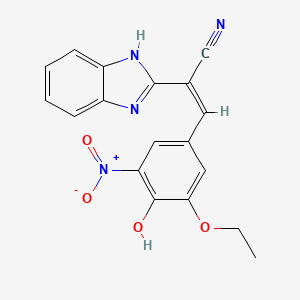![molecular formula C21H23N5O B3727286 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
Vue d'ensemble
Description
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, also known as DAPTA, is a small molecule that has been extensively studied due to its potential applications in scientific research. DAPTA is a triazine-based compound that has been found to have a range of biochemical and physiological effects. In We will also list future directions for research using DAPTA.
Mécanisme D'action
The mechanism of action of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is based on its ability to bind to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from entering the cell and infecting it. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have an effect on the immune system, as it can stimulate the production of cytokines, which are important for the immune response.
Biochemical and Physiological Effects:
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and it can also stimulate the production of cytokines. In addition, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have an effect on the immune system, as it can enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments is its potency as an inhibitor of HIV entry into cells. This makes it a valuable tool for studying the mechanisms of HIV infection. However, there are also limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments. For example, it can be difficult to synthesize in large quantities, and it can be expensive to purchase.
Orientations Futures
There are several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol. One potential application is in the development of new HIV therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of new drugs that target the CD4 receptor. Another potential application is in the development of new cancer therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of drugs that inhibit the growth of cancer cells. Finally, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a tool for studying the immune system, as it has been shown to have an effect on cytokine production and natural killer cell activity.
Conclusion:
In conclusion, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is a small molecule that has been extensively studied due to its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and it has potential applications in HIV and cancer research. While there are limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments, it remains a valuable tool for studying the mechanisms of disease and the immune system. There are also several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, which could lead to the development of new therapies for HIV and cancer.
Applications De Recherche Scientifique
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of applications in scientific research. One of the most significant applications of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is in the field of HIV research. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been shown to be a potent inhibitor of HIV-1 entry into cells. It works by binding to the CD4 receptor on the surface of T-cells, which prevents the virus from entering the cell. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-[4-amino-6-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-3-26(4-2)16-12-9-15(10-13-16)11-14-19-23-20(25-21(22)24-19)17-7-5-6-8-18(17)27/h5-14,27H,3-4H2,1-2H3,(H2,22,23,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXADMUTBVUKCN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Amino-6-[4-(diethylamino)styryl]-1,3,5-triazin-2-YL}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3727210.png)
![N-1,3-benzothiazol-2-yl-2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3727214.png)
![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)


![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)
![2-(4-amino-6-{2-[4-(methylthio)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727243.png)
![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![N-(2,6-diisopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727263.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)

![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727279.png)
![2-{3-[2-(2-thienyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727287.png)